N,N-di(butan-2-yl)-2,6-dichlorobenzamide

Beschreibung

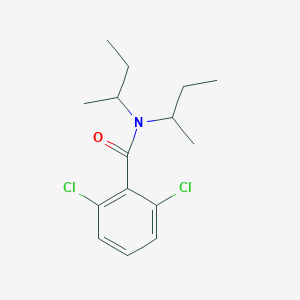

N,N-di(butan-2-yl)-2,6-dichlorobenzamide is a substituted benzamide derivative characterized by a 2,6-dichlorinated benzene ring core and an amide group substituted with two sec-butyl (butan-2-yl) groups. This structural configuration distinguishes it from simpler benzamide derivatives, such as 2,6-dichlorobenzamide (BAM), which lacks alkyl substituents on the amide nitrogen. Its physicochemical properties, environmental behavior, and metabolic pathways are influenced by the bulky sec-butyl substituents, which may enhance lipophilicity compared to BAM and alter its interaction with biological and environmental matrices .

Eigenschaften

CAS-Nummer |

27891-14-1 |

|---|---|

Molekularformel |

C15H21Cl2NO |

Molekulargewicht |

302.2 g/mol |

IUPAC-Name |

N,N-di(butan-2-yl)-2,6-dichlorobenzamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3 |

InChI-Schlüssel |

ACZAVKVQOOZHDY-UHFFFAOYSA-N |

SMILES |

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |

Kanonische SMILES |

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with key analogues:

| Compound Name | Substituents on Amide Nitrogen | Core Structure | Key Features |

|---|---|---|---|

| N,N-di(butan-2-yl)-2,6-dichlorobenzamide | Two sec-butyl groups | 2,6-dichlorobenzamide | Increased steric hindrance and lipophilicity due to branched alkyl chains. |

| 2,6-Dichlorobenzamide (BAM) | Hydrogen atoms | 2,6-dichlorobenzamide | Primary metabolite of fluopicolide, dichlobenil, and chlorthiamide. |

| N-(2,6-Dichlorophenyl)benzamide | Phenyl group | Benzamide with 2,6-dichloro | Trans conformation of N–H and C=O bonds; similar bond parameters to BAM. |

| Dichlobenil (2,6-dichlorobenzonitrile) | Nitrile group | 2,6-dichlorobenzonitrile | Herbicide; metabolized to BAM via nitrile hydrolysis. |

| N-(2-Bromo-4-pyridinyl)-2,6-dichlorobenzamide | 2-bromo-4-pyridinyl group | 2,6-dichlorobenzamide | Heterocyclic substituent; potential pharmaceutical applications. |

The sec-butyl groups in this compound introduce steric effects that may reduce metabolic degradation rates compared to BAM, which is rapidly formed as a metabolite in plants and soil .

Physicochemical Properties

- Stability : Unlike BAM, which is prone to microbial mineralization in soil and aquifers , the bulky alkyl groups in this compound may impede enzymatic hydrolysis, leading to greater environmental persistence.

- Solubility : BAM exhibits moderate water solubility (~300 mg/L), while the sec-butyl analogue is expected to have lower solubility, affecting its mobility in groundwater .

Metabolic and Environmental Behavior

- Metabolism : BAM is a common metabolite of fluopicolide and dichlobenil, with studies showing extensive degradation in plants and livestock . In contrast, this compound’s alkyl groups may hinder metabolic transformations, leading to accumulation in fatty tissues or slower excretion in animals.

- Degradation : BAM undergoes inherent mineralization in aerobic soils, with half-lives ranging from weeks to months . The structural complexity of this compound may require specialized microbial consortia for breakdown, prolonging its environmental half-life.

Toxicological Profiles

- BAM: Has established ADI (0.01 mg/kg bw/day) and ARfD (0.1 mg/kg bw) due to hepatotoxic effects . Its non-specific origin (metabolite of multiple pesticides) complicates regulatory enforcement .

- This compound: No specific toxicological data are available, but the sec-butyl groups could introduce neurotoxic or nephrotoxic effects, as seen in other alkyl-substituted amides. Its persistence may raise concerns about chronic exposure risks.

Analytical and Regulatory Considerations

- Detection : BAM is routinely monitored using QuEChERS and GC-MS methods , but this compound may require modified extraction protocols due to its lipophilicity.

- Regulatory Status: BAM lacks EU Maximum Residue Levels (MRLs) due to non-specific origins . For this compound, setting MRLs would require residue trials in crops and livestock, similar to fluopicolide’s regulatory pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.